molecular formula C9H12N2OS B090735 Thiourea, N-(2-hydroxyethyl)-N'-phenyl- CAS No. 102-12-5

Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Cat. No. B090735
CAS RN: 102-12-5
M. Wt: 196.27 g/mol
InChI Key: MFCXZZJQPDIXAS-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds that have garnered significant attention in various fields of chemistry due to their versatile applications. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms. The thiourea derivatives discussed in the provided papers exhibit a range of properties and have been studied for their potential use as chiral solvating agents, catalysts, therapeutic agents, and in the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, one study describes the preparation of a thiourea derivative by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which was then used as a chiral solvating agent for NMR spectroscopy . Another paper details the synthesis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, which was characterized by various analytical techniques . These synthetic routes are crucial for producing thiourea derivatives with specific structural features that are required for their intended applications.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often complex, with multiple functional groups contributing to their overall conformation and reactivity. For example, the structure of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was elucidated using single-crystal X-ray diffraction, revealing dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds . The flexibility and intramolecular transformations of these compounds have also been studied using NMR spectroscopy and quantum chemical simulations, as seen in the case of N-phenyl,N'-(diisopropoxythiophosphoryl)thiourea .

Chemical Reactions Analysis

Thiourea derivatives participate in a variety of chemical reactions, often acting as catalysts or reagents. For instance, Schreiner's thiourea has been extensively used as an organocatalyst in various organic transformations, leveraging its ability to stabilize developing charges through hydrogen bonding . Additionally, thiourea derivatives have been employed in the cyclization of thioureas with hydroxy groups, leading to the formation of benzothiazole derivatives through oxidative cyclization with thionyl chloride . The hydrophosphonylation of imines catalyzed by chiral thiourea is another example of a reaction that yields enantiomerically enriched alpha-amino phosphonic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding and crystal packing observed in some derivatives, such as N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, affect their vibrational properties and stability . The conformational and tautomeric flexibility of these compounds in solution, as studied through NMR spectroscopy, is indicative of their dynamic behavior and potential for forming various isomers . The ability of thiourea derivatives to form stable complexes with other molecules, as seen in their use as chiral solvating agents, is a testament to their versatile chemical properties .

Scientific Research Applications

Molecular Structure and Properties

  • The molecular structure of certain thiourea derivatives, including the title compound, has been analyzed, revealing specific spatial arrangements and hydrogen bonding patterns. For instance, in one derivative, four non-H atoms of the thiourea unit form a nearly planar arrangement, facilitating hydrogen bonding within the molecule and with other molecules in the crystal structure (Maharramov et al., 2011).

Biological Activities and Applications

  • Thiourea derivatives exhibit a wide range of biological activities such as analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal properties. The activity of these compounds can be enhanced by complexing with certain transition metal elements (Shadab & Aslam, 2014).

Synthesis and Characterization

  • The synthesis and characterization of thiourea derivatives involve the coordination of metal through the sulfur group of the thioamide ligands, forming structures with specific geometries like square planar. These derivatives have been studied for their potential as catalysts and in supramolecular chemistry due to their anion recognition properties, facilitated by hydrogen bonding (Shadab & Aslam, 2014).

Crystallography and Structural Analysis

  • Extensive crystallographic analysis has been conducted on thiourea derivatives to understand their intermolecular interactions and hydrogen bonding patterns, which are crucial for their functional properties and potential applications in various fields, including pharmacology and materials science (Tan & Tiekink, 2020).

Potential Therapeutic Applications

  • Some thiourea derivatives have been studied as potential therapeutic agents, for example, in the treatment of tuberculosis. These derivatives exhibit antimicrobial activities and are synthesized by coupling specific aniline derivatives with isothiocyanates (Liav et al., 2008).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxyethyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXZZJQPDIXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144510
Record name Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

CAS RN

102-12-5
Record name N-(2-Hydroxyethyl)-N′-phenylthiourea
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Record name Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
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Record name Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
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Record name 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA
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Q & A

Q1: What are the common synthetic routes to obtain N-(2-Hydroxyethyl)-N'-phenylthiourea?

A1: N-(2-Hydroxyethyl)-N'-phenylthiourea is readily synthesized by reacting phenyl isothiocyanate with aminoethanol. [, , , ] This reaction proceeds under mild conditions and generally results in high yields.

Q2: What is the structural conformation of N-(2-Hydroxyethyl)-N'-phenylthiourea in the solid state?

A2: X-ray crystallography studies reveal that the –C(H2)–N(H)–(C=S)–N(H)– methylthiourea-methane group of N-(2-Hydroxyethyl)-N'-phenylthiourea is nearly perpendicular to the phenyl ring, exhibiting a dihedral angle of 71.13° []. The N—C—C—O torsion angle is 72.8°. []

Q3: How does N-(2-Hydroxyethyl)-N'-phenylthiourea arrange itself within the crystal lattice?

A3: In the crystalline state, N-(2-Hydroxyethyl)-N'-phenylthiourea molecules interact through a network of hydrogen bonds. Specifically, N—H⋯O, O—H⋯S, and N—H⋯O hydrogen bonds connect the molecules, leading to a three-dimensional network structure. []

Q4: Can N-(2-Hydroxyethyl)-N'-phenylthiourea be used as a precursor for other heterocyclic compounds?

A4: Yes, N-(2-Hydroxyethyl)-N'-phenylthiourea is a versatile precursor for synthesizing various heterocycles. Under specific reaction conditions, it can undergo cyclization to yield either 2-phenylaminothiazolines (S-cyclization) [, , , ] or 2-phenylamino-2-oxazolines (O-cyclization). [, , , ]

Q5: What factors influence the regioselectivity of the cyclization reaction of N-(2-Hydroxyethyl)-N'-phenylthiourea?

A5: The choice of reagents and reaction conditions significantly impacts the cyclization pathway of N-(2-Hydroxyethyl)-N'-phenylthiourea. For instance, using thio-CDI or CDI promotes S-cyclization, leading to 2-phenylaminothiazolines. [] In contrast, employing TsCl/NaOH favors O-cyclization, yielding 2-phenylamino-2-oxazolines. [, , , ] The presence or absence of substituents on the nitrogen atom of the aminoalcohol used to synthesize the thiourea starting material also influences the optimal reaction conditions for achieving S-cyclization. []

Q6: Has N-(2-Hydroxyethyl)-N'-phenylthiourea been explored as a potential benzyloxycarbonylating agent?

A6: While not directly used as a benzyloxycarbonylating agent, N-(2-Hydroxyethyl)-N'-phenylthiourea can be converted into N-Benzyloxycarbonyl-2-phenylaminooxazolidine. This derivative acts as a selective benzyloxycarbonylating reagent for primary amines, exhibiting preference for less sterically hindered amines. []

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